molecular formula C2H5NOS B3056011 O-Methyl carbamothioate CAS No. 683-63-6

O-Methyl carbamothioate

Cat. No. B3056011
CAS RN: 683-63-6
M. Wt: 91.13 g/mol
InChI Key: HXIRTSKHPFRRKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

A catalytic route to carbamothioate derivatives has been developed through a reaction involving isocyanides, elemental sulfur, and aryl iodides . The reaction scope has been examined using a range of isocyanides and aryl iodides. The reactions involve two consecutive C–S bond formations .

Scientific Research Applications

Structural and Conformational Analysis

  • Structural Properties : O-methyl carbamothioates display a rich conformational landscape around the central carbamothioate group. The most stable form is the pseudo-anti conformation. Intramolecular interactions play a significant role in their structural configuration (Channar et al., 2020).

Chemical Synthesis and Reactivity

  • Orthogonal Character in Chemical Synthesis : S-glycosyl O-methyl phenylcarbamothioates have been identified as having orthogonal character in chemical glycosylation, showing promise as building blocks in oligosaccharide synthesis (Ranade, Kaeothip, & Demchenko, 2010).
  • Phosgene Substitute in Synthesis : O,S-Dimethyl carbonodithioate, a safer reagent, can replace phosgene in synthesizing S-methyl alkyl- and dialkylcarbamothioates. This advancement offers a safer and more efficient method for preparing these compounds (Degani, Fochi, & Magistris, 2009).

Agricultural and Environmental Applications

  • Herbicide Persistence and Efficacy : O-methyl carbamothioates, used as herbicides, demonstrate varying persistence and efficacy in soils. Their effectiveness can be influenced by previous pesticide use, soil microbial activity, and herbicide biodegradation (Rudyanski, Fawcett, & McAllister, 1987).
  • Controlled Release from Starch Matrix : The release of herbicides like butylate (a derivative of carbamothioate) can be controlled through encapsulation in a starch matrix. This method is influenced by the amylose content of the starch (Wing, Maiti, & Doane, 1988).
  • Enhanced Herbicide Biodegradation : Studies have shown enhanced biodegradation of thiocarbamate herbicides in soils with a history of repeated herbicide use, affecting weed control effectiveness (Harvey et al., 1987).

Pharmacological and Biological Activities

  • Antitumor Activity : Certain derivatives of methyl carbamothioate have shown promising antitumor activity against specific types of leukemia and sarcoma in research models (Tait & di Bella, 1990).

properties

IUPAC Name

O-methyl carbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NOS/c1-4-2(3)5/h1H3,(H2,3,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIRTSKHPFRRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511926
Record name O-Methyl carbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Methyl carbamothioate

CAS RN

683-63-6
Record name O-Methyl carbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methoxycarbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Methyl carbamothioate
Reactant of Route 2
O-Methyl carbamothioate
Reactant of Route 3
O-Methyl carbamothioate
Reactant of Route 4
O-Methyl carbamothioate
Reactant of Route 5
O-Methyl carbamothioate
Reactant of Route 6
Reactant of Route 6
O-Methyl carbamothioate

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